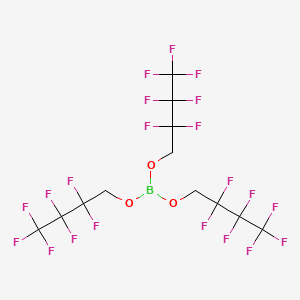
3-(Pentafluoroethoxy)benzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentafluoroethoxy)benzotrifluoride, also known as PFBTF, is a highly fluorinated organic compound that is used in a wide range of scientific applications. It has been studied extensively in recent years due to its unique properties, including its ability to act as a catalyst, its low volatility, and its high solubility in organic solvents.
Scientific Research Applications
3-(Pentafluoroethoxy)benzotrifluoride has been studied extensively in recent years due to its unique properties, which make it suitable for a variety of scientific research applications. It has been used as a catalyst in a number of organic reactions, including the synthesis of polyfluorinated compounds and the formation of carbon-carbon bonds. It has also been used as a solvent in the synthesis of pharmaceuticals and other organic compounds, as well as in the extraction and purification of proteins.
Mechanism of Action
The mechanism of action of 3-(Pentafluoroethoxy)benzotrifluoride is not fully understood, but it is believed to involve the formation of a Lewis acid-base complex between the 3-(Pentafluoroethoxy)benzotrifluoride and the substrate. This complex is thought to be responsible for the catalytic activity of 3-(Pentafluoroethoxy)benzotrifluoride in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Pentafluoroethoxy)benzotrifluoride have not been studied extensively, but it is believed to have minimal toxicity. In laboratory studies, 3-(Pentafluoroethoxy)benzotrifluoride has been shown to have no mutagenic or carcinogenic effects. It has also been demonstrated to have no adverse effects on reproduction or development.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(Pentafluoroethoxy)benzotrifluoride in laboratory experiments is its low volatility and high solubility in organic solvents. This makes it an ideal choice for a variety of applications, including the synthesis of pharmaceuticals and other organic compounds, the extraction and purification of proteins, and the formation of carbon-carbon bonds. However, the use of 3-(Pentafluoroethoxy)benzotrifluoride in laboratory experiments is limited by its relatively high cost and the need for a Lewis acid catalyst in order for it to be effective.
Future Directions
There are a number of potential future directions for the use of 3-(Pentafluoroethoxy)benzotrifluoride in scientific research. One potential direction is the development of new catalytic reactions that utilize 3-(Pentafluoroethoxy)benzotrifluoride as a catalyst. Additionally, further research into the biochemical and physiological effects of 3-(Pentafluoroethoxy)benzotrifluoride could lead to new applications in the pharmaceutical and biotechnology industries. Finally, the development of new methods for the synthesis of 3-(Pentafluoroethoxy)benzotrifluoride could lead to more cost-effective production of this compound.
Synthesis Methods
3-(Pentafluoroethoxy)benzotrifluoride can be synthesized through a variety of methods, including the reaction of pentafluoroethanol with benzotrifluoride in the presence of a Lewis acid catalyst. This reaction is typically carried out in an inert atmosphere at a temperature of around 70°C. The reaction is typically complete within 1-2 hours and yields a product with a purity of greater than 90%.
properties
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethoxy)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F8O/c10-7(11,12)5-2-1-3-6(4-5)18-9(16,17)8(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICCDDXPKNQYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)







